molecular formula C15H12S B8327294 Anthracene, 9-(methylthio)- CAS No. 89249-29-6

Anthracene, 9-(methylthio)-

Cat. No. B8327294
CAS RN: 89249-29-6
M. Wt: 224.32 g/mol
InChI Key: LAWLABOLIGYLRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anthracene, 9-(methylthio)- is a useful research compound. Its molecular formula is C15H12S and its molecular weight is 224.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Anthracene, 9-(methylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anthracene, 9-(methylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89249-29-6

Product Name

Anthracene, 9-(methylthio)-

Molecular Formula

C15H12S

Molecular Weight

224.32 g/mol

IUPAC Name

9-methylsulfanylanthracene

InChI

InChI=1S/C15H12S/c1-16-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-10H,1H3

InChI Key

LAWLABOLIGYLRG-UHFFFAOYSA-N

Canonical SMILES

CSC1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

Synthesis routes and methods

Procedure details

For example, in acetonitrile, dimethyl disulfide shows an irreversible first oxidation peak at 1.05 V vs Ag/O.1M AgNO3 in acetonitrile reference electrode using the technique of cyclic voltimetry. The oxidation peak of anthracene is about 400 mV more positive than that for dimethyl disulfide. Consequently, pursuant to this invention, dimethyl disulfide can be selectively oxidized electrolytically in the presence of anthracene to produce the organothiated product, 9-methylthioanthracene, in very good yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.